2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide
Brand Name: Vulcanchem
CAS No.: 200504-48-9
VCID: VC3919942
InChI: InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
SMILES: C1=CC(=C(C=C1CC(=NO)N)F)F
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol

2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide

CAS No.: 200504-48-9

Cat. No.: VC3919942

Molecular Formula: C8H8F2N2O

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide - 200504-48-9

Specification

CAS No. 200504-48-9
Molecular Formula C8H8F2N2O
Molecular Weight 186.16 g/mol
IUPAC Name 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Standard InChI Key DCWILVWGXRCHHR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CC(=NO)N)F)F
Canonical SMILES C1=CC(=C(C=C1CC(=NO)N)F)F

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₈H₈F₂N₂O, with a molecular weight of 186.16 g/mol. Its IUPAC name, 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide, reflects a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, linked to an ethanimidamide backbone featuring a hydroxylamine group. The (Z)-stereochemistry of the amidine group is critical for its biological activity, as it influences binding affinity to enzymatic targets.

Structural Features

  • Fluorine Substituents: The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, facilitating membrane permeability .

  • Amidine Moiety: The N'-hydroxyethanimidamide group acts as a chelating agent, enabling interactions with metal ions in enzyme active sites.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈F₂N₂O
Molecular Weight (g/mol)186.16
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Optimization

Synthetic routes for 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide are inferred from methodologies for analogous amidines and fluorinated phenyl derivatives. A prominent approach involves multi-step functional group transformations, as detailed in cyclopropanamine synthesis patents .

Key Synthetic Steps

  • Formation of 3,4-Difluorophenyl Acrylonitrile:
    Reaction of 3,4-difluorobenzaldehyde with acetonitrile under basic conditions yields (E)-3-(3,4-difluorophenyl)acrylonitrile .

  • Cyclopropanation:
    Treatment with trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) generates a cyclopropane intermediate .

  • Amidine Formation:
    Hydrolysis of the nitrile group to an amide, followed by hydroxylamine conjugation, produces the target amidine.

Challenges and Solutions

  • Stereochemical Control: Chiral catalysts, such as oxazaborolidines, ensure enantioselective reduction during intermediate steps .

  • Purification: Crystallization techniques using solvent mixtures (e.g., methanol/toluene) improve yield and purity .

Mechanism of Action: Nitric Oxide Synthase Inhibition

The compound’s primary biological activity involves competitive inhibition of nitric oxide synthase (NOS), an enzyme responsible for nitric oxide (NO) production from L-arginine. By binding to the enzyme’s active site, it disrupts NO synthesis, which modulates vasodilation, immune response, and neurotransmission.

Pharmacodynamic Insights

  • iNOS Selectivity: Preferential inhibition of inducible NOS (iNOS) over endothelial NOS (eNOS) reduces off-target effects in cardiovascular tissues.

  • Metal Chelation: The amidine group coordinates with heme iron in NOS, stabilizing the enzyme-inhibitor complex.

Therapeutic Applications and Preclinical Data

While clinical data are absent, preclinical studies on structurally related amidines suggest potential applications:

Inflammatory Diseases

  • Sepsis Management: iNOS inhibition attenuates excessive NO production in septic shock, improving survival in rodent models.

  • Rheumatoid Arthritis: Reduced NO levels correlate with decreased synovial inflammation in collagen-induced arthritis studies.

Cardiovascular Disorders

  • Hypertension: Modulating NO bioavailability shows promise in normalizing blood pressure in hypertensive rats.

ModelEffect ObservedMechanism Linked to NOS Inhibition
Murine Sepsis40% Survival IncreaseReduced systemic NO levels
Rat Hypertension15–20% BP ReductionImproved endothelial function

Future Directions and Challenges

Pharmacokinetic Studies

  • Bioavailability: Poor aqueous solubility (predicted logS = -2.1) necessitates prodrug strategies or formulation optimization.

  • Metabolic Stability: Fluorine substituents mitigate cytochrome P450-mediated degradation, but in vivo half-life remains uncharacterized .

Target Validation

  • CRISPR-Cas9 Screening: Gene-editing tools could clarify off-target effects on related enzymes (e.g., arginase).

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